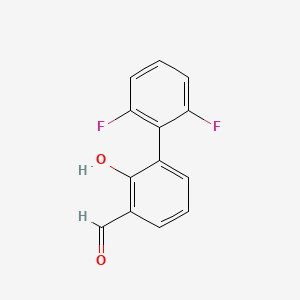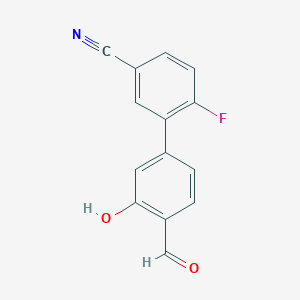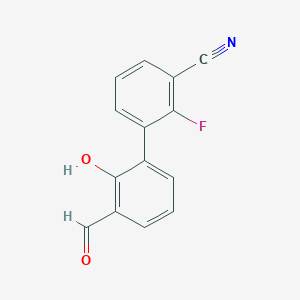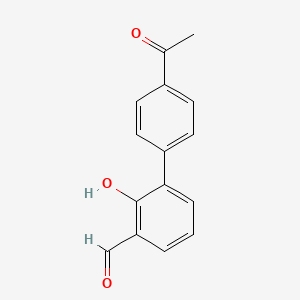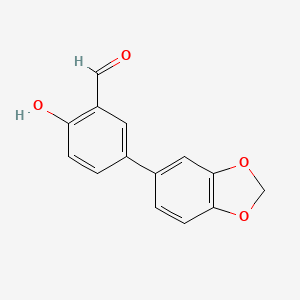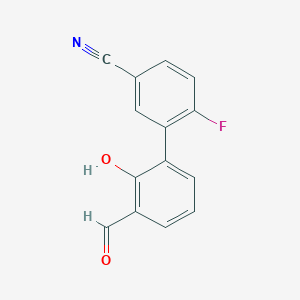
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% (2F5MDPP) is a phenolic compound belonging to the class of aryl-substituted phenols. It is a derivative of the phenol group and possesses a distinct, hydrophobic and aromatic structure. 2F5MDPP has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of the structure and reactivity of polyphenols, the synthesis of polyphenolic compounds, and the determination of the antioxidant activity of polyphenols. It has also been used in the study of the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, and the synthesis of polymeric materials.
Mécanisme D'action
The mechanism of action of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes, such as those involved in the synthesis of polyphenols. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative damage.
Biochemical and Physiological Effects
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, the scavenging of free radicals, the reduction of oxidative damage, and the inhibition of the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% in laboratory experiments is that it is a relatively inexpensive and easily obtainable compound. It also has a wide range of applications in scientific research and can be used in a variety of laboratory experiments. However, it is important to note that 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is a highly reactive compound and must be handled with caution.
Orientations Futures
The use of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% in scientific research has the potential to yield a variety of new insights into the structure and reactivity of polyphenols, the synthesis of polyphenolic compounds, the inhibition of the growth of certain bacteria, the inhibition of the formation of biofilms, the synthesis of polymeric materials, and the determination of the antioxidant activity of polyphenols. Additionally, it has the potential to be used in the development of new drugs and treatments for a variety of diseases.
Méthodes De Synthèse
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% is synthesized through a two-step process involving the synthesis of the intermediate, 2-formyl-5-(3,4-methylenedioxyphenyl)benzaldehyde. The intermediate is then subjected to a condensation reaction with 4-hydroxybenzaldehyde in the presence of a catalyst to form 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95%. The synthesis of 2-Formyl-5-(3,4-methylenedioxyphenyl)phenol, 95% has been reported to be carried out under mild reaction conditions and in good yields.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-11-2-1-9(5-12(11)16)10-3-4-13-14(6-10)18-8-17-13/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIQHHNKRFWDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3,4-methylenedioxyphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


